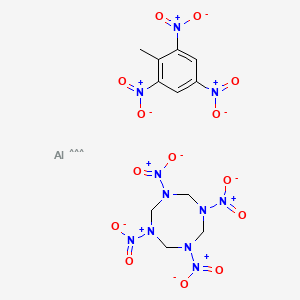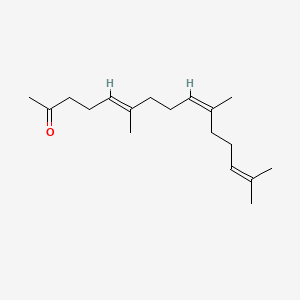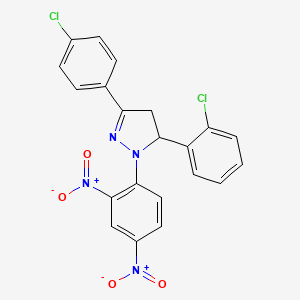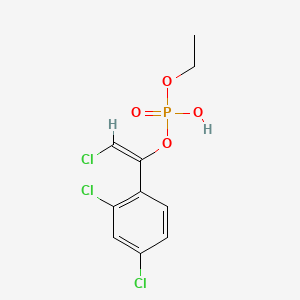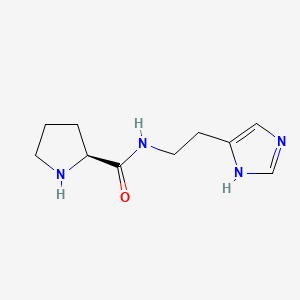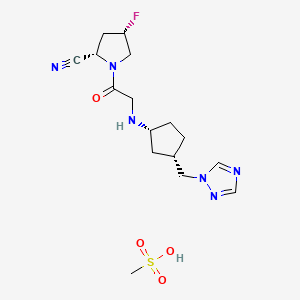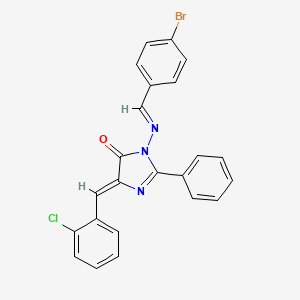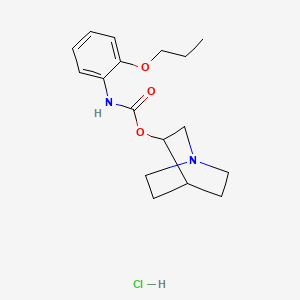
Carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its carbamic acid ester functional group, which is linked to a bicyclic structure containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves the reaction of 2-propoxyphenyl isocyanate with 1-azabicyclo(2.2.2)oct-3-ol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester
- Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester
- Carbamic acid, (2-butoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester
Uniqueness
Carbamic acid, (2-propoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
151643-47-9 |
|---|---|
Fórmula molecular |
C17H25ClN2O3 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-propoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-2-11-21-15-6-4-3-5-14(15)18-17(20)22-16-12-19-9-7-13(16)8-10-19;/h3-6,13,16H,2,7-12H2,1H3,(H,18,20);1H |
Clave InChI |
MIFGJFJDTRJWBH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



